![molecular formula C19H13F3N4O3 B14174601 5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 420826-51-3](/img/structure/B14174601.png)
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which 5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxy-2-(trifluoromethyl)furan-3(2H)-one: Shares the furan and trifluoromethyl groups.
2-hydroxy-5-trifluoromethylpyridine: Contains a similar trifluoromethyl group and hydroxyl functionality.
Propiedades
Número CAS |
420826-51-3 |
|---|---|
Fórmula molecular |
C19H13F3N4O3 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H13F3N4O3/c1-10-4-5-14(27)12(7-10)25-18(28)11-9-23-26-16(19(20,21)22)8-13(24-17(11)26)15-3-2-6-29-15/h2-9,27H,1H3,(H,25,28) |
Clave InChI |
NVFYODRXBXYYSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
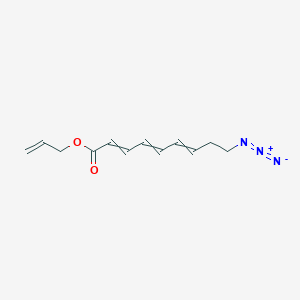


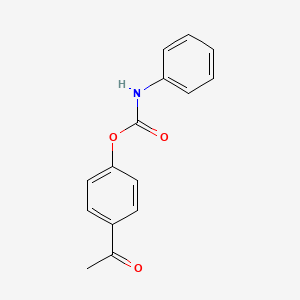
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
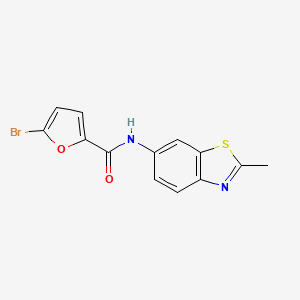
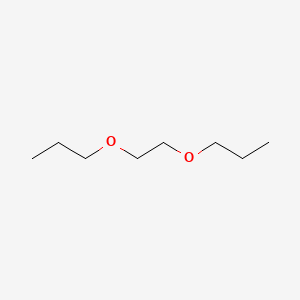
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
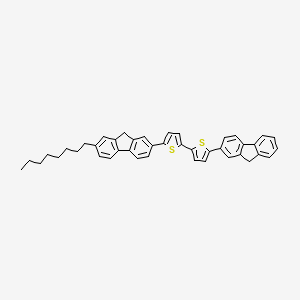
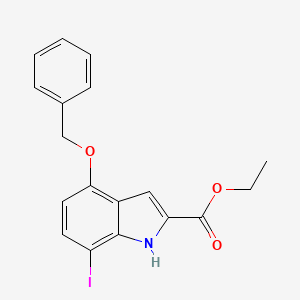
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)

